molecular formula C15H20N2OS B8577642 N-(cyclohexylmethyl)-6-methoxybenzo[d]thiazol-2-amine

N-(cyclohexylmethyl)-6-methoxybenzo[d]thiazol-2-amine

Cat. No. B8577642
M. Wt: 276.4 g/mol
InChI Key: ATCOOSDEDRDAMI-UHFFFAOYSA-N
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Patent
US08293769B2

Procedure details

To a solution of 2-chloro-6-methoxybenzo[d]thiazole (900 mg, 4.5 mmol) in 4.5 mL of NMP was added cyclohexylmethanamine (865 mg, 7.65 mmol) and DIPEA (1.57 mL, 9.0 mmol). The reaction solution was stirred at 105-110° C. for 66 hours. The reaction was diluted with EtOAc (250 mL) and washed with saturated NaHCO3 (2×60 mL), water (3×60 mL), saturated NaCl (60 mL), dried with sodium sulfate, filtered and concentrated in vacuo to give N-(cyclohexylmethyl)-6-methoxybenzo[d]thiazol-2-amine as a solid (1.18 grams). ES/MS m/z 277.1 (MH+).
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
865 mg
Type
reactant
Reaction Step One
Name
Quantity
1.57 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[CH:13]1([CH2:19][NH2:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.CCN(C(C)C)C(C)C>CN1C(=O)CCC1.CCOC(C)=O>[CH:13]1([CH2:19][NH:20][C:2]2[S:3][C:4]3[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=3[N:6]=2)[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
900 mg
Type
reactant
Smiles
ClC=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
865 mg
Type
reactant
Smiles
C1(CCCCC1)CN
Name
Quantity
1.57 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
4.5 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
107.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction solution was stirred at 105-110° C. for 66 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated NaHCO3 (2×60 mL), water (3×60 mL), saturated NaCl (60 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
product
Smiles
C1(CCCCC1)CNC=1SC2=C(N1)C=CC(=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.